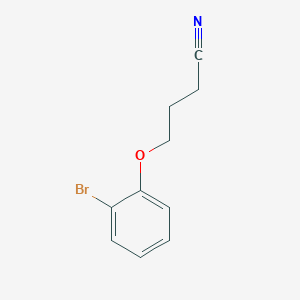

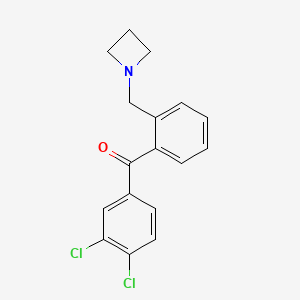

![molecular formula C12H15ClN6OS B1292988 2-[(5-{[(3-氯苯基)氨基]甲基}-4-甲基-4H-1,2,4-三唑-3-基)硫]乙酰肼 CAS No. 1071368-84-7](/img/structure/B1292988.png)

2-[(5-{[(3-氯苯基)氨基]甲基}-4-甲基-4H-1,2,4-三唑-3-基)硫]乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

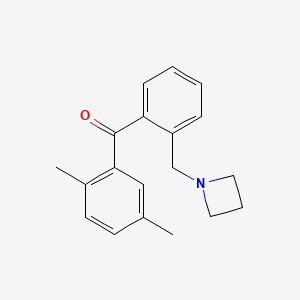

The synthesis of triazole derivatives involves a multi-step reaction process. Initially, thiocarbohydrazide is reacted with substituted phenoxy acetic acid to yield substituted 1,2,4-triazoles. These compounds are then treated with various substituted aromatic aldehydes to form 4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-2H-1,2,4-triazol-3(4H)-thiones. In the final step, these thiones are converted into acetic acid derivatives by reacting with chloroacetic acid. This synthesis route has been utilized to create a series of compounds with potential anti-inflammatory and analgesic activities .

Molecular Structure Analysis

The molecular structure of a novel triazole compound has been elucidated using single-crystal X-ray diffraction. The crystal is triclinic with specific angles and dimensions, indicating a well-defined three-dimensional arrangement. The dihedral angles between the triazole ring and the methyl- and chloro-substituted benzene rings are significant as they can influence the compound's biological activity. The presence of intra- and intermolecular hydrogen bonds, as well as C–H···π interactions, contribute to the stability of the crystal structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole derivatives are characterized by their stepwise nature, each leading to a specific structural modification of the molecule. The initial reaction forms the triazole core, which is then modified by the introduction of benzylideneamino groups. The final acetylation step is crucial for the formation of the acetic acid derivative, which is a common structural feature in compounds with anti-inflammatory and analgesic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized triazole compounds are closely related to their molecular structure. The crystallographic analysis provides insights into the density and molecular weight, which are essential for understanding the compound's behavior in biological systems. The specific angles and distances within the crystal lattice can affect solubility, stability, and reactivity. The observed hydrogen bonding and C–H···π interactions are likely to influence the compound's solubility and its interaction with biological targets .

科学研究应用

反应性和合成化学应用化合物,如2-[(5-{[(3-氯苯基)氨基]甲基}-4-甲基-4H-1,2,4-三唑-3-基)硫]乙酰肼,属于具有重要合成和药理学意义的更广泛类别的化合物。这种化合物所属的1,2,4-三唑衍生物以其反应性和在合成化学中的广泛应用而闻名。这些化合物被用于合成各种药理活性物质,包括抗血栓和抗血小板药物,如(S)-氯吡格雷 (Saeed et al., 2017)。此外,它们在农产品、药品、染料、高能材料和防腐添加剂的生产中起着至关重要的作用。这些衍生物还用于制造分析试剂、浮选试剂、耐热聚合物和具有荧光性能和离子液体的产品 (Nazarov et al., 2021)。

工业和药理学意义1,2,4-三唑衍生物是精细有机合成工业的关键原料,在生产各种工业、农业和药品产品中得到广泛应用。它们的工业应用包括制造植物保护产品,如杀虫剂、杀菌剂和植物生长调节剂。在医学领域,1,2,4-三唑衍生物的衍生物用于生产具有抗微生物、抗真菌、抗氧化、抗炎和抗病毒性能的药物 (Nazarov et al., 2021)。

生物活性和药理潜力1,2,4-三唑衍生物的生物活性是一个持续研究的课题。这些化合物在各种生物角色中展示了潜力,表现出抗微生物、抗真菌、抗氧化、抗炎和抗病毒活性。不断发现和合成新的1,2,4-三唑衍生物突显了这些化合物的化学多样性和潜在的治疗应用 (Ohloblina, 2022)。

先进合成策略最近合成策略的进展进一步突显了1,2,4-三唑衍生物的重要性。这些策略涉及开发高效的方法来合成含有1,2,4-三唑结构的支架,在对抗癌症和微生物感染等各种疾病的药物发现中至关重要 (Nasri et al., 2021)。

作用机制

Target of Action

The compound 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a derivative of the triazole family . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .

Mode of Action

Triazole compounds, in general, are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

Derivatives of triazole have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

The ability of triazole compounds to form hydrogen bonds with different targets suggests that they may have favorable pharmacokinetic properties .

Result of Action

Given the wide range of biological activities associated with triazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

属性

IUPAC Name |

2-[[5-[(3-chloroanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN6OS/c1-19-10(6-15-9-4-2-3-8(13)5-9)17-18-12(19)21-7-11(20)16-14/h2-5,15H,6-7,14H2,1H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYYGTRDDCHLEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NN)CNC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

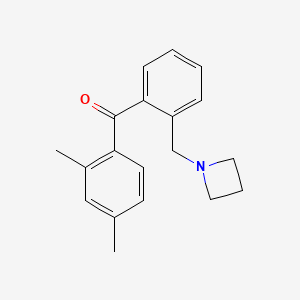

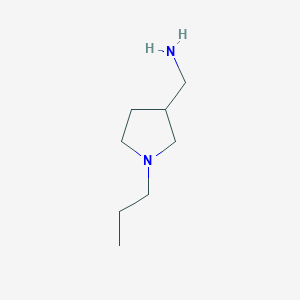

![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)

![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)